molecular formula C7H12N2O9P2 B580275 1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt CAS No. 1627731-60-5

1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt

Cat. No.: B580275
CAS No.: 1627731-60-5
M. Wt: 330.13 g/mol
InChI Key: QQXLOGZAEJWQJK-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt is a complex organic compound characterized by its unique imidazolium core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: Starting with a precursor such as glyoxal and ammonia, the imidazole ring is synthesized through a condensation reaction.

    Carboxymethylation: The imidazole ring is then carboxymethylated using chloroacetic acid under basic conditions to introduce the carboxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification processes such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the formulation of advanced materials, such as catalysts and polymers, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazolium core can form strong ionic and hydrogen bonds with target molecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 1-(Carboxymethyl)-3-(2-hydroxyethyl)-1H-imidazolium Inner Salt
  • 1-(Carboxymethyl)-3-(2-phosphonoethyl)-1H-imidazolium Inner Salt

Comparison: Compared to similar compounds, 1-(Carboxymethyl)-3-(2-hydroxy-2,2-diphosphonoethyl)-1H-imidazolium Inner Salt is unique due to the presence of both carboxymethyl and diphosphonoethyl groups. This dual functionality enhances its reactivity and binding affinity, making it more versatile in various applications. The additional phosphonate groups also contribute to its stability and potential for forming strong complexes with metal ions.

Properties

CAS No.

1627731-60-5

Molecular Formula

C7H12N2O9P2

Molecular Weight

330.13 g/mol

IUPAC Name

2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]acetate

InChI

InChI=1S/C7H12N2O9P2/c10-6(11)3-8-1-2-9(5-8)4-7(12,19(13,14)15)20(16,17)18/h1-2,5,12H,3-4H2,(H4-,10,11,13,14,15,16,17,18)

InChI Key

QQXLOGZAEJWQJK-UHFFFAOYSA-N

SMILES

C1=C[N+](=CN1CC(O)(P(=O)(O)O)P(=O)(O)O)CC(=O)[O-]

Canonical SMILES

C1=C[N+](=CN1CC(O)(P(=O)(O)O)P(=O)(O)O)CC(=O)[O-]

Synonyms

2-(3-(2-Hydroxy-2,2-diphosphonoethyl)-1H-imidazol-3-ium-1-yl)acetate; 

Origin of Product

United States

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